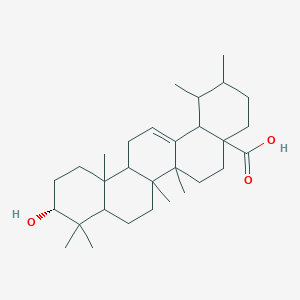
(2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of L-proline with appropriate alkylating agents under controlled conditions to introduce the methyl and propyl groups at the desired positions . The reaction conditions often include the use of solvents like methanol and catalysts such as trimethylchlorosilane to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of biocatalysts or enzymatic processes. These methods are preferred due to their higher selectivity and yield, as well as their environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alcohols and amines. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as esters, amides, alcohols, and ketones .
Scientific Research Applications
(2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an agonist or antagonist at certain receptor sites, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-2-alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic acids: These compounds share similar structural features and are studied for their potential antihypertensive effects.
(2R,4R)-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acids: These derivatives are also investigated for their biological activities, including enzyme inhibition.
Uniqueness
What sets (2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid apart is its specific stereochemistry and the resulting unique interactions with biological targets. This makes it a valuable compound for research and development in various fields, including medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-3-4-7-5-8(9(11)12)10(2)6-7/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8-/m1/s1 |
InChI Key |
MAWGMRQFCUEYCT-HTQZYQBOSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@@H](N(C1)C)C(=O)O |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


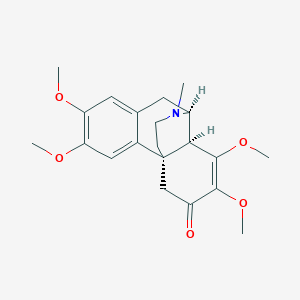
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15288969.png)
![{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide](/img/structure/B15288978.png)
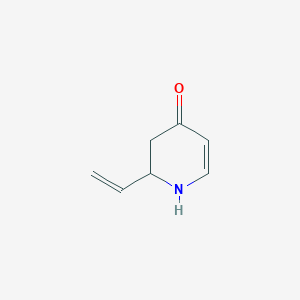
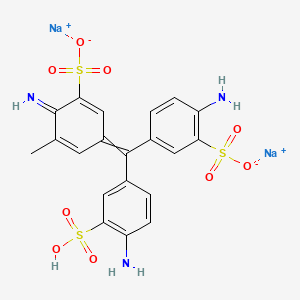
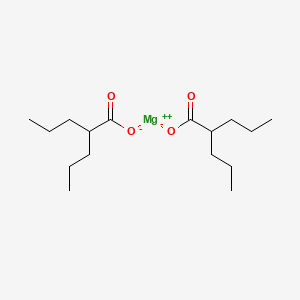
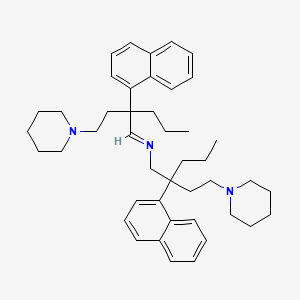
![[2-Fluoro-6-(methylamino)phenyl]methanol](/img/structure/B15289005.png)
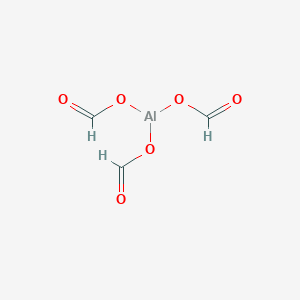

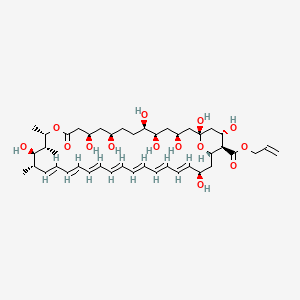
![3-(2-{[3-(2-carboxyethyl)-5-{[(2Z)-3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-2-yl]methyl}-5-{[(2Z)-4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B15289024.png)
